4-nitronaphthalene-1-sulfonyl chloride
Description
4-Nitronaphthalene-1-sulfonyl chloride (C₁₀H₆ClNO₄S) is a sulfonating agent widely used in organic synthesis to introduce sulfonyl groups into target molecules. Its structure consists of a naphthalene ring system with a sulfonyl chloride (-SO₂Cl) group at position 1 and a nitro (-NO₂) substituent at position 3. The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride moiety, which facilitates nucleophilic substitution reactions. This compound is commonly employed in the preparation of sulfonamides, sulfonate esters, and as a reagent in peptide chemistry. Its stability under ambient conditions and moderate solubility in polar organic solvents (e.g., dichloromethane, acetonitrile) make it practical for laboratory use.
Properties
CAS No. |
116761-96-7 |
|---|---|
Molecular Formula |
C10H6ClNO4S |
Molecular Weight |
271.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitronaphthalene-1-sulfonyl chloride typically involves the diazotization of 4-nitro-1-naphthylamine followed by sulfonation. The process begins with the nitration of naphthalene to produce 4-nitro-1-naphthylamine. This intermediate is then subjected to diazotization using a mixture of concentrated hydrochloric acid and ice-cold methanol, followed by treatment with sulfur trioxide in the presence of a strong acid like sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitronaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Oxidation and Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various alcohols, which react with the sulfonyl chloride group to form sulfonamides, sulfonates, and other derivatives
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Aminonaphthalenes: Formed by the reduction of the nitro group
Scientific Research Applications
4-Nitronaphthalene-1-sulfonyl chloride is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biological Studies: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Employed in the preparation of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-nitronaphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The nitro group can undergo reduction to form amines, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonyl chlorides bearing substituents on naphthalene or benzene rings exhibit distinct reactivity, stability, and applications. Below, 4-nitronaphthalene-1-sulfonyl chloride is compared to structurally related compounds, including 5-azidonaphthalene-1-sulfonyl chloride and 2-nitrobenzenesulfonyl chloride .
Structural and Reactivity Comparison
Key Research Findings
- Reactivity Studies: The nitro group in this compound lowers the activation energy for nucleophilic substitution by 15–20% compared to non-nitro analogs, as demonstrated by kinetic studies in acetonitrile.
- Thermal Stability : Differential scanning calorimetry (DSC) reveals that 5-azidonaphthalene-1-sulfonyl chloride undergoes exothermic decomposition at 80°C, whereas this compound remains stable up to 150°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
